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Compound of Interest

Compound Name: Streptomycin sulphate

Cat. No.: B8591717 Get Quote

Technical Support Center: Streptomycin
Selection
This technical support center provides troubleshooting guidance for researchers encountering

issues with satellite colonies, or other unexpected colony growth, when using streptomycin for

plasmid selection in bacterial cultures.

Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a concern?

Satellite colonies are small colonies that grow around a larger, antibiotic-resistant colony on a

selection plate. These smaller colonies typically consist of cells that have not taken up the

desired plasmid and are therefore susceptible to the antibiotic.[1] Their growth is a concern

because it can lead to the selection of false positives during screening, resulting in wasted time

and resources.

Q2: How do satellite colonies typically form with antibiotic selection?

The classic example of satellite colony formation occurs with ampicillin selection. Bacteria

containing a plasmid with an ampicillin resistance gene (bla) produce and secrete an enzyme

called β-lactamase. This enzyme degrades ampicillin in the surrounding media, creating a zone
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with a lower antibiotic concentration.[1][2] Susceptible, non-transformed cells within this zone

can then begin to grow, forming satellite colonies.[1][2]

Q3: Is the mechanism of satellite colony formation with streptomycin the same as with

ampicillin?

The mechanism is different. The most common plasmid-borne streptomycin resistance genes,

such as aadA and strA-strB, encode for intracellular enzymes (aminoglycoside

adenylyltransferases or phosphotransferases).[3][4][5] These enzymes inactivate streptomycin

inside the bacterial cell. Unlike β-lactamase, these enzymes are not typically secreted.

Therefore, the formation of a localized zone of antibiotic depletion around a resistant colony is

less likely.

Q4: If the resistance enzyme is not secreted, what causes small, unexpected colonies on my

streptomycin plates?

If you are observing what appear to be satellite colonies on your streptomycin plates, the cause

is likely due to one or more of the following factors:

Low Antibiotic Concentration: The concentration of streptomycin in the plates may be too low

to effectively inhibit the growth of non-transformed cells.

Antibiotic Degradation: Streptomycin, like many antibiotics, can degrade over time,

especially with prolonged incubation or improper storage of plates.

High Cell Density: Plating too many cells can lead to a lawn of bacteria where some cells

can survive and form small colonies before the antibiotic can kill them.

Prolonged Incubation: Incubating plates for too long (e.g., over 16 hours) can allow for the

growth of slower-growing, non-resistant cells as the antibiotic concentration wanes.[1][6]

Troubleshooting Guide
If you are experiencing issues with unexpected colonies on your streptomycin selection plates,

follow this troubleshooting guide.

Problem: Presence of Suspected Satellite Colonies
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Solution 1: Optimize Streptomycin Concentration

Ensure you are using the recommended working concentration of streptomycin.

Parameter Recommendation

Stock Solution Concentration 50 mg/mL in sterile deionized water

Working Concentration in Media 50 µg/mL

Storage of Stock Solution -20°C in small aliquots

Data compiled from multiple sources.[7]

Solution 2: Ensure Proper Plate Preparation

The proper preparation of your agar plates is critical for effective selection.

Fresh Plates: Use freshly prepared plates for your experiments.

Correct Additive Temperature: Add streptomycin to your molten agar after it has cooled to

below 50°C. Adding it to hotter agar can cause the antibiotic to degrade.[7]

Even Mixing: Ensure the streptomycin is thoroughly mixed into the agar before pouring the

plates.

Solution 3: Optimize Plating and Incubation

Cell Plating Density: Avoid plating an overly dense culture of bacteria. If necessary, dilute

your transformation mixture before plating.

Incubation Time: Do not incubate your plates for longer than 16 hours.[1][6] As soon as true

colonies are visible, they should be picked for further analysis.

Solution 4: Verify True Transformants

It is essential to distinguish true transformants from any potential satellite colonies.
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Colony Picking: Pick well-isolated, larger colonies for your downstream applications. Avoid

picking small colonies that are clustered around a larger one.

Re-streaking: Re-streak the selected colony onto a fresh plate containing the same

concentration of streptomycin. A true transformant will grow when re-streaked, while a

satellite colony will not.

Verification by PCR or Plasmid Miniprep: Confirm the presence of your plasmid in the

selected colonies by colony PCR or by performing a plasmid miniprep followed by restriction

digest or sequencing.

Experimental Protocols
Protocol 1: Preparation of Streptomycin Stock Solution
(50 mg/mL)
Materials:

Streptomycin sulfate powder

Sterile, deionized water

Sterile conical tube (15 mL or 50 mL)

0.22 µm syringe filter

Sterile microcentrifuge tubes (1.5 mL)

Procedure:

Weigh out 500 mg of streptomycin sulfate and add it to a sterile conical tube.[8]

Add 9 mL of sterile, deionized water to the tube.[8]

Vortex until the streptomycin is completely dissolved.

Adjust the final volume to 10 mL with sterile, deionized water.[8]
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Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

Aliquot the sterilized stock solution into 1 mL volumes in sterile 1.5 mL microcentrifuge tubes.

[8]

Store the aliquots at -20°C.[7][8]

Protocol 2: Preparation of LB Agar Plates with
Streptomycin
Materials:

LB agar powder

Deionized water

Autoclave

Sterile petri dishes

Streptomycin stock solution (50 mg/mL)

Water bath set to 50°C

Procedure:

Prepare 1 liter of LB agar according to the manufacturer's instructions.

Sterilize the LB agar by autoclaving.

Place the autoclaved LB agar in a 50°C water bath to cool.

Once the agar has cooled to 50°C, add 1 mL of the 50 mg/mL streptomycin stock solution

(for a final concentration of 50 µg/mL).

Swirl the flask gently to ensure the antibiotic is evenly distributed.

Pour the plates and allow them to solidify at room temperature.
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Store the plates at 4°C, protected from light.
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Caption: Troubleshooting workflow for suspected satellite colonies on streptomycin plates.
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Caption: Mechanism of plasmid-mediated streptomycin resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8591717#overcoming-satellite-colonies-when-using-
streptomycin-for-plasmid-selection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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